molecular formula C15H13N3O2S2 B11362029 2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11362029
M. Wt: 331.4 g/mol
InChI Key: KIRUIJRLKFUYQM-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 1,2,4-thiadiazole derivative: The thiadiazole ring can be constructed by reacting thiophene-2-carboxylic acid hydrazide with thionyl chloride, followed by cyclization with a suitable reagent.

    Coupling reaction: The final step involves coupling the 4-methylphenoxyacetic acid with the thiadiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving thiadiazole derivatives.

    Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiadiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-[3-(phenyl)-1,2,4-thiadiazol-5-yl]acetamide: Similar structure but with a phenyl group instead of a thiophene ring.

    2-(4-methylphenoxy)-N-[3-(pyridin-2-yl)-1,2,4-thiadiazol-5-yl]acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide imparts unique electronic properties, making it potentially more suitable for applications in materials science and electronics compared to its analogs with phenyl or pyridine rings.

Properties

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C15H13N3O2S2/c1-10-4-6-11(7-5-10)20-9-13(19)16-15-17-14(18-22-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,17,18,19)

InChI Key

KIRUIJRLKFUYQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

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